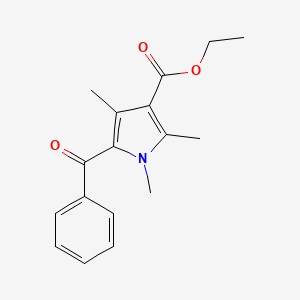![molecular formula C13H23N4OP B14335220 1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine CAS No. 101476-42-0](/img/structure/B14335220.png)
1,1'-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine is a chemical compound that features a unique structure combining an imidazole ring with a dipiperidine moiety through a phosphoryl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine typically involves the reaction of imidazole derivatives with phosphoryl chloride and piperidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Formation of the imidazole-phosphoryl intermediate: Imidazole reacts with phosphoryl chloride to form an intermediate.
Coupling with piperidine: The intermediate is then reacted with piperidine to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phosphoryl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various phosphoryl-substituted derivatives.
Scientific Research Applications
1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to active sites of enzymes, inhibiting their activity. The phosphoryl group may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1,1’-Carbonyldiimidazole: Used as a coupling agent in peptide synthesis.
1,1’-Thiophosphoryldiimidazole: Similar structure but with a thiophosphoryl group.
Uniqueness: 1,1’-[(1H-Imidazol-1-yl)phosphoryl]dipiperidine is unique due to its specific combination of imidazole and dipiperidine moieties linked by a phosphoryl group
Properties
CAS No. |
101476-42-0 |
|---|---|
Molecular Formula |
C13H23N4OP |
Molecular Weight |
282.32 g/mol |
IUPAC Name |
1-[imidazol-1-yl(piperidin-1-yl)phosphoryl]piperidine |
InChI |
InChI=1S/C13H23N4OP/c18-19(17-12-7-14-13-17,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h7,12-13H,1-6,8-11H2 |
InChI Key |
OHJWGOMRCGFIOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)P(=O)(N2CCCCC2)N3C=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]](/img/structure/B14335144.png)


![8,8'-[Cyclobutane-1,1-diylbis(methyleneoxy)]diquinoline](/img/structure/B14335155.png)




![2,2',2'',2'''-{(Methylazanediyl)bis[(ethane-2,1-diyl)nitrilo]}tetraacetic acid](/img/structure/B14335179.png)
![3-[4-Hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B14335186.png)



